molecular formula C13H17ClOS B2622926 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride CAS No. 870540-30-0

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride

Cat. No.: B2622926
CAS No.: 870540-30-0
M. Wt: 256.79
InChI Key: UPPWCYWFQFYWEG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride typically involves the reaction of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid with thionyl chloride (SOCl2) under reflux conditions . The reaction proceeds as follows:

  • Dissolve 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in an appropriate solvent such as dichloromethane.
  • Add thionyl chloride dropwise to the solution.
  • Reflux the reaction mixture for several hours until the evolution of gas ceases.
  • Remove the solvent under reduced pressure to obtain the crude product.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Solvents: Dichloromethane, tetrahydrofuran (THF)

    Catalysts: Pyridine or triethylamine for substitution reactions

    Conditions: Reflux or room temperature, depending on the reaction

Major Products Formed

    Amides: Formed by reaction with amines

    Esters: Formed by reaction with alcohols

    Thioesters: Formed by reaction with thiols

    Carboxylic Acid: Formed by hydrolysis

Scientific Research Applications

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride primarily involves its reactivity as an acyl chloride. The compound reacts with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride is unique due to its specific structure, which includes a tert-butyl group and a carbonyl chloride functional group. This combination imparts distinct reactivity and properties, making it valuable in specialized research applications .

Properties

IUPAC Name

5-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClOS/c1-13(2,3)9-4-5-10-8(6-9)7-11(16-10)12(14)15/h7,9H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPPWCYWFQFYWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C=C(S2)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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